molecular formula C14H11NO2 B584129 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one CAS No. 113502-52-6

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one

Cat. No.: B584129
CAS No.: 113502-52-6
M. Wt: 225.247
InChI Key: NFKBMHXYCKRXPQ-UHFFFAOYSA-N
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Description

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is a chemical compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . . This compound is a derivative of pyrrolizine and is structurally characterized by a benzoyl group attached to a dihydropyrrolizinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoyl chloride with a dihydropyrrolizine derivative in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenases, which play a role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoyl group and dihydropyrrolizinone ring system make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-benzoyl-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKBMHXYCKRXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150429
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113502-52-6
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113502526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD3BGE2V2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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